Ethyl N-(6-methylpyridin-2-yl)carbamate
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Overview
Description
Ethyl N-(6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethyl carbamate group at the nitrogen atom.
Preparation Methods
The synthesis of ethyl N-(6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methyl-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl N-(6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-(6-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Ethyl N-(6-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
Ethyl N-(5-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 5-position.
Ethyl N-(4-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 4-position.
Ethyl N-(3-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl N-(6-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLLPVCVBOXDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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